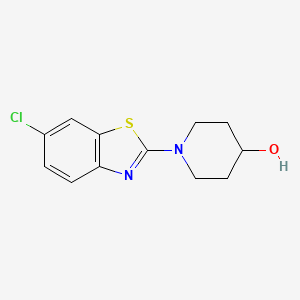![molecular formula C20H27N3 B12264022 N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264022.png)
N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a phenylpropyl group, and a pyridin-2-amine moiety, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in studying receptor interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-ethoxy-N-methyl-N-(1-phenylmethyl)piperidin-4-yl)pyridin-2-amine
- N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine .
Uniqueness
N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H27N3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3/c1-22(20-11-5-6-14-21-20)19-12-16-23(17-13-19)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,14,19H,7,10,12-13,15-17H2,1H3 |
InChI Key |
FDYGZMFIMNEJNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCCC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12263939.png)
![2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263941.png)


![2-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12263955.png)
![N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12263961.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B12263968.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B12263976.png)
![4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12263986.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12263993.png)
![5-chloro-N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263999.png)
![6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12264004.png)
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B12264012.png)
![N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12264045.png)
